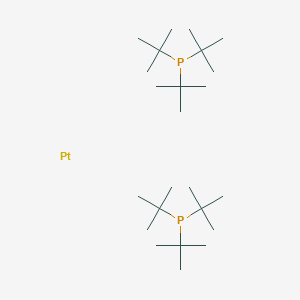

Bis(tri-tert-butylphosphine)platinum(0)

Descripción

BenchChem offers high-quality Bis(tri-tert-butylphosphine)platinum(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tri-tert-butylphosphine)platinum(0) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

platinum;tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H27P.Pt/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQWVEJVXWLMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421971 | |

| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60648-70-6 | |

| Record name | Bis(tri-tert-butylphosphine)platinum(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bis(tri-tert-butylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth protocol for the synthesis of bis(tri-tert-butylphosphine)platinum(0), a key precursor in organometallic chemistry and catalysis. The following sections detail the experimental procedure, present key quantitative data, and illustrate the synthesis workflow.

Overview

Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a highly reactive and versatile platinum(0) complex. Its utility stems from the bulky and electron-rich nature of the tri-tert-butylphosphine (B79228) ligands, which promote oxidative addition reactions and stabilize low-coordinate platinum species. A widely recognized and convenient synthesis involves the reduction of a platinum(II) salt in the presence of the phosphine (B1218219) ligand.

A key method for the preparation of bis(tri-tert-butylphosphine)platinum(0) was reported by Goel, Ogini, and Srivastava in 1981. This facile synthesis utilizes potassium tetrachloroplatinate(II) (K₂PtCl₄) as the platinum source and tri-tert-butylphosphine (P(t-Bu)₃) as the ligand.[1][2][3] The reaction proceeds in high yield, providing a reliable route to this important organometallic compound.[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of bis(tri-tert-butylphosphine)platinum(0) based on established literature procedures.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Potassium tetrachloroplatinate(II) | K₂PtCl₄ | 415.09 | ≥99.9% | Sigma-Aldrich |

| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 202.29 | 98% | Sigma-Aldrich |

| Anhydrous Ethanol (B145695) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |

| n-Pentane (Anhydrous) | C₅H₁₂ | 72.15 | ≥99% | Sigma-Aldrich |

| Argon or Nitrogen Gas (High Purity) | Ar or N₂ | - | ≥99.998% | Airgas |

2.2. Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks with sidearms

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Filter cannula or fritted glass filter

-

Schlenk flasks for product collection

-

Rotary evaporator

2.3. Synthesis Procedure

The synthesis should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques to prevent oxidation of the phosphine ligand and the platinum(0) product.

-

Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.00 g (2.41 mmol) of potassium tetrachloroplatinate(II) in 50 mL of anhydrous ethanol.

-

Ligand Addition: In a separate Schlenk flask, prepare a solution of 1.22 g (6.03 mmol, 2.5 equivalents) of tri-tert-butylphosphine in 20 mL of anhydrous ethanol.

-

Reaction: Slowly add the tri-tert-butylphosphine solution to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.

-

Reduction and Precipitation: Upon addition of the phosphine, the color of the solution will change, and a precipitate will begin to form. Continue stirring the reaction mixture at room temperature for 4 hours.

-

Isolation of the Product: After 4 hours, collect the pale yellow precipitate by filtration under inert atmosphere using a filter cannula or a fritted glass filter.

-

Washing: Wash the isolated solid sequentially with 20 mL of anhydrous ethanol, 20 mL of water, and finally with 20 mL of anhydrous ethanol to remove any unreacted starting materials and inorganic salts.

-

Drying and Purification: Dry the crude product under high vacuum. For further purification, the solid can be dissolved in a minimal amount of hot anhydrous diethyl ether or n-pentane and filtered to remove any insoluble impurities. Cooling the filtrate will yield the purified product as off-white crystals.

-

Storage: The final product is air and moisture sensitive and should be stored under an inert atmosphere at a low temperature (e.g., in a freezer).

Quantitative Data

| Parameter | Value |

| Yield | Typically >85% |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 260-269 °C |

| Molecular Formula | C₂₄H₅₄P₂Pt |

| Molecular Weight | 599.71 g/mol |

| ³¹P{¹H} NMR (C₆D₆) | δ 83.5 ppm (s, with ¹⁹⁵Pt satellites) |

| ¹J(¹⁹⁵Pt-¹³P) | 3550 Hz |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of bis(tri-tert-butylphosphine)platinum(0).

Caption: Workflow for the synthesis of bis(tri-tert-butylphosphine)platinum(0).

Safety Considerations

-

Tri-tert-butylphosphine is a toxic and pyrophoric solid. It should be handled with extreme care in an inert atmosphere.

-

Potassium tetrachloroplatinate(II) is a hazardous substance. Avoid inhalation and contact with skin and eyes.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

An In-depth Technical Guide to the NMR Characterization of Bis(tri-tert-butylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of bis(tri-tert-butylphosphine)platinum(0), a key catalyst and precursor in organometallic chemistry and pharmaceutical synthesis. This document details the synthesis, experimental protocols for NMR analysis, and in-depth interpretation of the spectroscopic data.

Introduction

Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a highly reactive, 14-electron platinum(0) complex. Its significance stems from the bulky and electron-donating nature of the tri-tert-butylphosphine (B79228) ligands, which promote oxidative addition reactions crucial for many catalytic cycles. Due to its paramagnetic susceptibility and the presence of multiple NMR-active nuclei, multinuclear NMR spectroscopy is an indispensable tool for its structural elucidation and purity assessment. This guide focuses on the application of ¹H, ¹³C, ³¹P, and ¹⁹⁵Pt NMR for the unambiguous characterization of this complex.

Synthesis of Bis(tri-tert-butylphosphine)platinum(0)

A convenient and widely cited method for the synthesis of bis(tri-tert-butylphosphine)platinum(0) was reported by Goel, Ogini, and Srivastava in 1981.[1] The protocol involves the reduction of a platinum(II) precursor in the presence of the phosphine (B1218219) ligand.

Experimental Protocol: Synthesis

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Ethanol (B145695) (absolute)

-

Diethyl ether (anhydrous)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

A suspension of potassium tetrachloroplatinate(II) is prepared in ethanol under an inert atmosphere.

-

To this suspension, two equivalents of tri-tert-butylphosphine are added.

-

The mixture is stirred, and a solution of hydrazine hydrate in ethanol is added dropwise. The hydrazine acts as a reducing agent for the Pt(II) center.

-

The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by the color change of the solution.

-

Upon completion, the product, bis(tri-tert-butylphosphine)platinum(0), precipitates from the solution.

-

The precipitate is collected by filtration, washed with ethanol and diethyl ether to remove any unreacted starting materials and byproducts, and dried under vacuum.

Note: Tri-tert-butylphosphine is air-sensitive and should be handled under an inert atmosphere.

NMR Spectroscopic Data

The following tables summarize the representative NMR data for bis(tri-tert-butylphosphine)platinum(0). The spectra are typically recorded in deuterated benzene (B151609) (C₆D₆) or toluene-d₈.

Table 1: ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | ~1.35 | Virtual triplet | ³J(P,H) ≈ 7 | -C(CH ₃)₃ |

| ¹³C | ~32.5 | Singlet | - | -C (CH₃)₃ |

| ¹³C | ~35.0 | Virtual triplet | ¹J(P,C) ≈ 15 | -C (CH₃)₃ |

Table 2: ³¹P and ¹⁹⁵Pt NMR Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ³¹P | ~85 | Singlet with ¹⁹⁵Pt satellites | ¹J(¹⁹⁵Pt, ³¹P) ≈ 4000 | P (t-Bu)₃ |

| ¹⁹⁵Pt | ~-6500 | Triplet | ¹J(¹⁹⁵Pt, ³¹P) ≈ 4000 | Pt (P(t-Bu)₃)₂ |

Experimental Protocols: NMR Spectroscopy

Sample Preparation:

-

Under an inert atmosphere, dissolve 10-20 mg of bis(tri-tert-butylphosphine)platinum(0) in approximately 0.6 mL of a suitable deuterated solvent (e.g., C₆D₆, toluene-d₈).

-

Transfer the solution to an NMR tube.

-

Seal the NMR tube under an inert atmosphere to prevent degradation of the sample.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is sufficient.

-

¹³C{¹H} NMR: A proton-decoupled experiment is typically used to simplify the spectrum.

-

³¹P{¹H} NMR: A proton-decoupled experiment is standard. The large ¹J(¹⁹⁵Pt, ³¹P) coupling will be readily observed.

-

¹⁹⁵Pt NMR: Due to the low gyromagnetic ratio and receptivity of ¹⁹⁵Pt, a larger number of scans may be required to obtain a good signal-to-noise ratio.[2]

In-depth Spectral Analysis

The structural characterization of bis(tri-tert-butylphosphine)platinum(0) by NMR is definitive due to the unique interplay of the spin-active nuclei.

¹H NMR Spectrum

The ¹H NMR spectrum is dominated by a single resonance corresponding to the 54 equivalent protons of the tert-butyl groups. This signal appears as a "virtual triplet" due to the coupling of the protons to the two equivalent phosphorus nuclei.

¹³C NMR Spectrum

In the proton-decoupled ¹³C NMR spectrum, two resonances are expected for the tert-butyl groups. The signal for the methyl carbons (-C(C H₃)₃) appears as a singlet, while the quaternary carbons (-C (CH₃)₃) appear as a virtual triplet due to coupling with the phosphorus nuclei.

³¹P NMR Spectrum

The ³¹P{¹H} NMR spectrum provides the most direct evidence for the formation of the complex. It exhibits a single resonance, indicating that the two phosphine ligands are chemically equivalent. This central peak is flanked by "satellite" peaks arising from the coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance).[3] The large magnitude of the one-bond coupling constant, ¹J(¹⁹⁵Pt, ³¹P), is characteristic of a direct Pt-P bond and is sensitive to the oxidation state of the platinum and the nature of the other ligands.[2]

¹⁹⁵Pt NMR Spectrum

The ¹⁹⁵Pt NMR spectrum displays a single resonance with a chemical shift that is highly sensitive to the coordination environment of the platinum atom.[3] For bis(tri-tert-butylphosphine)platinum(0), this resonance appears at a very high field (negative chemical shift). Due to coupling with the two equivalent ³¹P nuclei, the signal is split into a triplet. The observed coupling constant in the ¹⁹⁵Pt spectrum will match the ¹J(¹⁹⁵Pt, ³¹P) value from the ³¹P NMR spectrum.

Visualizations

Molecular Structure of Pt(P(t-Bu)₃)₂

Caption: Molecular structure of Bis(tri-tert-butylphosphine)platinum(0).

Key NMR Spin Couplings

Caption: ¹J(¹⁹⁵Pt, ³¹P) coupling in Pt(P(t-Bu)₃)₂.

Experimental and Analytical Workflow

Caption: Workflow for synthesis and NMR characterization.

References

An In-Depth Technical Guide to Bis(tri-tert-butylphosphine)platinum(0)

CAS Number: 60648-70-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(tri-tert-butylphosphine)platinum(0), a highly effective and versatile catalyst in organic synthesis. This document details its chemical and physical properties, safety information, synthesis protocols, and its applications in catalysis, with a focus on cross-coupling reactions relevant to pharmaceutical development.

Core Properties and Safety Information

Bis(tri-tert-butylphosphine)platinum(0) is a platinum(0) complex featuring two bulky tri-tert-butylphosphine (B79228) ligands. These ligands are crucial for its stability and catalytic activity.[1]

Chemical and Physical Properties

The key chemical and physical properties of Bis(tri-tert-butylphosphine)platinum(0) are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 60648-70-6 | |

| Molecular Formula | C24H54P2Pt | [1] |

| Molecular Weight | 599.71 g/mol | |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 260-269 °C | |

| Solubility | Soluble in organic solvents like toluene (B28343) and benzene; sparingly soluble in chloroform (B151607) and acetone. | [1] |

| Storage Temperature | 2-8°C |

Safety and Handling

Bis(tri-tert-butylphosphine)platinum(0) is a combustible solid and requires careful handling in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | P264 - Wash face, hands and any exposed skin thoroughly after handling |

| Causes serious eye irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |

| May cause respiratory irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| P302 + P352 - IF ON SKIN: Wash with plenty of soap and water | |

| P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing |

Storage Class: 11 - Combustible Solids WGK (Water Hazard Class): 3

Synthesis and Experimental Protocols

A convenient synthesis of Bis(tri-tert-butylphosphine)platinum(0) has been reported in the Journal of Organometallic Chemistry. The following protocol is adapted from this literature.

Synthesis of Bis(tri-tert-butylphosphine)platinum(0)

Reference: Goel, R. G.; Ogini, W. O.; Srivastava, R. C. J. Organomet. Chem.1981 , 214, 405-417.[2][3]

Materials:

-

cis-Dichlorobis(tri-tert-butylphosphine)platinum(II)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of cis-dichlorobis(tri-tert-butylphosphine)platinum(II) in ethanol is prepared under an inert nitrogen atmosphere.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the product.

-

The resulting white precipitate of Bis(tri-tert-butylphosphine)platinum(0) is collected by filtration.

-

The product is washed with ethanol and then diethyl ether.

-

The solid is dried under vacuum to yield the final product.

Note: This is a generalized procedure based on the cited literature. For precise quantities and reaction conditions, it is imperative to consult the original publication.

Catalytic Applications and Mechanisms

Bis(tri-tert-butylphosphine)platinum(0) is a highly effective catalyst for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Its utility is particularly noted in reactions like the Negishi, Suzuki, and Heck couplings.

Catalytic Cycle in Cross-Coupling Reactions

The catalytic activity of Bis(tri-tert-butylphosphine)platinum(0) in cross-coupling reactions proceeds through a well-established cycle involving oxidative addition, transmetalation (for reactions like Suzuki and Negishi), and reductive elimination. The bulky tri-tert-butylphosphine ligands facilitate the reductive elimination step, which is often rate-determining.

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Experimental Protocol: Example of a Cross-Coupling Reaction

While specific protocols for Bis(tri-tert-butylphosphine)platinum(0) are proprietary or less commonly published than its palladium analogue, the following protocol for a Heck reaction catalyzed by the palladium counterpart serves as an illustrative example of the reaction conditions under which the platinum catalyst would likely be effective.

Reaction: Heck Coupling of Chlorobenzene with Butyl Acrylate

Materials:

-

Bis(tri-tert-butylphosphine)palladium(0) (as a proxy for the platinum catalyst)

-

Chlorobenzene

-

Butyl acrylate

-

N,N-Dicyclohexylmethylamine (Cy2NMe) as a base

-

Toluene (anhydrous)

-

Argon gas (for inert atmosphere)

Procedure:

-

An oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser is charged with Bis(tri-tert-butylphosphine)palladium(0) under an argon atmosphere.

-

Anhydrous toluene is added to dissolve the catalyst.

-

Chlorobenzene, butyl acrylate, and N,N-dicyclohexylmethylamine are added sequentially via syringe.

-

The reaction mixture is heated to 100 °C and stirred for 22 hours.

-

Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Quantitative Data from a Representative Heck Reaction:

| Reactant/Product | Amount | Molar Eq. |

| Chlorobenzene | 3.20 mL | 1.0 |

| Butyl Acrylate | 5.50 mL | 1.1 |

| Cy2NMe | 7.50 mL | 1.1 |

| Pd(P(t-Bu)3)2 | 0.482 g | 0.03 |

| Product Yield | - | (Typically high) |

Note: The conditions and yields for the platinum-catalyzed reaction may vary and would require optimization.

Applications in Drug Development

The ability of Bis(tri-tert-butylphosphine)platinum(0) to efficiently catalyze the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex organic molecules, which is a cornerstone of modern drug discovery and development. For instance, it has been noted as a catalyst for the synthesis of 5-fluoroalkylated pyrimidine (B1678525) nucleosides, which are of interest as potential therapeutic agents.

Caption: Role of the catalyst in a drug development workflow.

Conclusion

Bis(tri-tert-butylphosphine)platinum(0) is a potent and versatile catalyst with significant applications in organic synthesis, particularly in the construction of molecules relevant to the pharmaceutical industry. Its well-defined structure and the steric bulk of its phosphine (B1218219) ligands contribute to its high reactivity and selectivity in a range of cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings. Proper safety precautions are essential when handling this compound.

References

An In-depth Technical Guide on the Solubility of Bis(tri-tert-butylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Summary

Bis(tri-tert-butylphosphine)platinum(0) is generally described as a white to light yellow crystalline solid. Its bulky tri-tert-butylphosphine (B79228) ligands contribute to its stability and enhance its solubility in common organic solvents[1]. While quantitative values are not published, its palladium analogue, Bis(tri-tert-butylphosphine)palladium(0), is known to be easily soluble in solvents such as toluene, dimethylformamide (DMF), and acetonitrile[2]. Conversely, the palladium analogue is insoluble in water[3]. This suggests that Bis(tri-tert-butylphosphine)platinum(0) likely shares similar solubility properties, favoring organic solvents over aqueous media.

Table 1: Qualitative Solubility of Bis(tri-tert-butylphosphine)platinum(0) and its Palladium Analogue

| Compound | Solvent(s) | Solubility Description |

| Bis(tri-tert-butylphosphine)platinum(0) | General Organic Solvents | Soluble[1] |

| Bis(tri-tert-butylphosphine)palladium(0) | Toluene, Dimethylformamide (DMF), Acetonitrile | Easily Soluble[2] |

| Bis(tri-tert-butylphosphine)palladium(0) | Water | Insoluble[3] |

Experimental Protocols for Solubility Determination

The determination of solubility for an air-sensitive compound like Bis(tri-tert-butylphosphine)platinum(0) must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Below are two detailed methodologies for quantitative solubility determination.

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0)

-

Anhydrous organic solvent of choice (e.g., toluene, THF, hexanes)

-

Schlenk flask or vial with a septum

-

Syringes and needles (oven-dried)

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance

-

Thermostatic bath

-

Vacuum oven

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

-

Sample Addition: In a glovebox or under a positive flow of inert gas, add an excess amount of Bis(tri-tert-butylphosphine)platinum(0) to a pre-weighed Schlenk flask. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the Schlenk flask using a gas-tight syringe.

-

Equilibration: Seal the flask and place it in a thermostatic bath set to the desired temperature (e.g., 25°C). Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, stop stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter needle to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Remove the solvent under high vacuum. Gentle heating in a vacuum oven can be applied to ensure all solvent is removed.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in g/L or mol/L using the following formulas:

-

Solubility (g/L) = (Mass of dried solute (g) / Volume of supernatant withdrawn (L))

-

Solubility (mol/L) = (Mass of dried solute (g) / Molar mass of compound ( g/mol )) / Volume of supernatant withdrawn (L)

-

This method is suitable if the compound has a distinct chromophore and follows the Beer-Lambert law. It requires the preparation of a calibration curve.

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0)

-

Anhydrous organic solvent of choice (UV-grade)

-

Volumetric flasks and pipettes (oven-dried)

-

UV-Vis spectrophotometer

-

Quartz cuvettes with septa

-

Schlenk line or glovebox

Procedure:

-

Calibration Curve Preparation:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed amount of Bis(tri-tert-butylphosphine)platinum(0) in a known volume of the solvent in a volumetric flask under an inert atmosphere.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Saturated Solution Preparation:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Analysis:

-

After equilibration, allow the solid to settle. Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagram illustrates the key steps in determining the solubility of an air-sensitive compound using the gravimetric method.

Caption: Workflow for gravimetric solubility determination.

Bis(tri-tert-butylphosphine)platinum(0) and its palladium analogue are widely used as catalysts in cross-coupling reactions. The following diagram shows a generalized catalytic cycle for a Suzuki cross-coupling reaction, a common application.

Caption: Generalized Suzuki cross-coupling catalytic cycle.

References

A Comprehensive Technical Guide to the Stability and Storage of Bis(tri-tert-butylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Bis(tri-tert-butylphosphine)platinum(0). The information is compiled from publicly available data sheets and scientific literature to ensure safe and effective use in research and development.

Chemical and Physical Properties

Bis(tri-tert-butylphosphine)platinum(0) is a coordinatively unsaturated platinum(0) complex that is widely utilized as a catalyst in a variety of organic transformations. Its utility is, in part, due to its high reactivity, which also necessitates careful handling and storage to prevent decomposition.

| Property | Value | Citations |

| Molecular Formula | C24H54P2Pt | |

| Molecular Weight | 599.71 g/mol | |

| Appearance | Solid | |

| Melting Point | 260-269 °C | |

| Storage Temperature | 2-8°C | |

| Solubility | Insoluble in water. Soluble in many common organic solvents like THF and toluene. | [1][2] |

| Chemical Stability | Air and moisture sensitive. | [1] |

| Hazard Classification | Combustible Solid |

Stability Profile

The stability of Bis(tri-tert-butylphosphine)platinum(0) is critically influenced by its environment, particularly its exposure to atmospheric oxygen and moisture, temperature, and the solvent in which it is dissolved.

Solid-State Stability:

Solution Stability:

The stability of Bis(tri-tert-butylphosphine)platinum(0) in solution is highly dependent on the solvent. While specific studies on the Pt(0) complex are limited, research on its one-electron oxidized form, [Pt(P(t-Bu)3)2]+, provides valuable insights. This oxidized species is stable for over 24 hours in 1,2-difluorobenzene (B135520) (DFB) at room temperature but undergoes rapid conversion in tetrahydrofuran (B95107) (THF).[2][3] This suggests that the choice of solvent is critical for the stability of the parent Pt(0) complex as well.

Decomposition:

Decomposition of Bis(tri-tert-butylphosphine)platinum(0) can be initiated by several factors:

-

Oxidation: As an air-sensitive compound, it is susceptible to oxidation by atmospheric oxygen. While specific oxidative decomposition products of the Pt(0) complex are not detailed in the available literature, it is a primary degradation pathway that must be mitigated.

-

Hydrolysis: The compound is sensitive to moisture, and hydrolysis can lead to degradation.

-

Thermal Decomposition: While the melting point is high, prolonged exposure to elevated temperatures can lead to decomposition. Thermal decomposition may result in the formation of platinum oxide.

-

Reaction with Other Reagents: In certain reaction mixtures, such as with some lithium amide complexes, Bis(tri-tert-butylphosphine)platinum(0) has been observed to decompose.[4] In one such instance, [Pt(Ph2PNHPh)4] was identified as a decomposition product.[4] The decomposition of the related tri-tert-butylphosphine (B79228) ligand can yield carbon monoxide, oxides of phosphorus, and carbon dioxide, which may be relevant in the decomposition of the platinum complex under certain conditions.[1]

Recommended Storage and Handling Protocols

Given its air and moisture sensitivity, stringent handling and storage procedures are mandatory to maintain the integrity of Bis(tri-tert-butylphosphine)platinum(0).

Storage:

-

Inert Atmosphere: The compound should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[1]

-

Refrigeration: Store at a temperature of 2-8°C.

-

Glovebox Storage: For long-term storage and frequent use, keeping the compound inside a glovebox with a continuously purified inert atmosphere is the most reliable method.

Handling:

-

Inert Atmosphere Techniques: All manipulations of Bis(tri-tert-butylphosphine)platinum(0), both as a solid and in solution, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[5][6]

-

Dry Glassware and Solvents: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. Solvents should be rigorously dried and deoxygenated prior to use.[5]

-

Transfer Techniques: For transferring the solid, use a glovebox. For transferring solutions, use gas-tight syringes or cannulas under a positive pressure of inert gas.[5][7]

Experimental Protocols

The following are illustrative experimental protocols for the assessment of the stability of Bis(tri-tert-butylphosphine)platinum(0). These are generalized procedures and may need to be adapted for specific laboratory conditions and analytical equipment.

Protocol 1: Assessment of Solid-State Stability under Inert Atmosphere

Objective: To evaluate the long-term stability of solid Bis(tri-tert-butylphosphine)platinum(0) when stored under recommended conditions.

Methodology:

-

Sample Preparation:

-

Inside a glovebox, aliquot several samples (e.g., 10 mg each) of Bis(tri-tert-butylphosphine)platinum(0) into individual, pre-weighed, amber glass vials.

-

Seal each vial with a cap containing a PTFE-lined septum.

-

Remove the vials from the glovebox and further seal with Parafilm.

-

Store the vials in a refrigerator at 2-8°C.

-

-

Time Points for Analysis:

-

Designate time points for analysis (e.g., t=0, 1 month, 3 months, 6 months, 12 months).

-

-

Analytical Procedure (at each time point):

-

Take one vial for analysis.

-

Inside a glovebox, dissolve the entire content of the vial in a known volume of a deuterated, dry, and deoxygenated solvent (e.g., benzene-d6 (B120219) or toluene-d8) to prepare a stock solution of known concentration.

-

Add a known amount of an internal standard (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene) to the stock solution.

-

Transfer an aliquot of the solution to an NMR tube and seal it.

-

Acquire a quantitative 1H and 31P{1H} NMR spectrum.

-

-

Data Analysis:

-

Integrate the characteristic peaks of Bis(tri-tert-butylphosphine)platinum(0) and the internal standard in the 1H or 31P{1H} NMR spectrum.

-

Calculate the purity of the sample at each time point by comparing the relative integrals.

-

Monitor for the appearance of new signals that would indicate the formation of decomposition products.

-

Protocol 2: Assessment of Solution Stability in an Organic Solvent

Objective: To determine the stability of Bis(tri-tert-butylphosphine)platinum(0) in a common organic solvent (e.g., THF or toluene) at a specific temperature.

Methodology:

-

Solution Preparation:

-

Inside a glovebox, prepare a stock solution of Bis(tri-tert-butylphosphine)platinum(0) of a known concentration (e.g., 0.01 M) in a dry, deoxygenated solvent.

-

Add a known amount of a suitable internal standard.

-

Divide the stock solution into several NMR tubes and seal them.

-

-

Incubation:

-

Store the NMR tubes at a constant temperature (e.g., 25°C or 50°C).

-

-

NMR Analysis:

-

Acquire a quantitative 1H and 31P{1H} NMR spectrum at regular intervals (e.g., t=0, 1h, 6h, 24h, 48h).

-

-

Data Analysis:

-

As in Protocol 1, calculate the concentration of Bis(tri-tert-butylphosphine)platinum(0) at each time point relative to the internal standard.

-

Plot the concentration versus time to determine the rate of decomposition.

-

Identify any new species formed by analyzing the new peaks in the NMR spectra.

-

Visualizations

Logical Workflow for Handling Air-Sensitive Compounds

Caption: A logical workflow for the proper handling of air-sensitive compounds like Bis(tri-tert-butylphosphine)platinum(0).

Potential Decomposition Pathways

Caption: A diagram illustrating potential decomposition pathways for Bis(tri-tert-butylphosphine)platinum(0).

Experimental Workflow for Stability Assessment

Caption: A generalized experimental workflow for assessing the stability of a chemical compound.

References

- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 2. Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. molan.wdfiles.com [molan.wdfiles.com]

Handling Precautions for Air-Sensitive Bis(tri-tert-butylphosphine)platinum(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the necessary precautions and handling procedures for the air-sensitive catalyst, Bis(tri-tert-butylphosphine)platinum(0). Due to its reactivity with atmospheric oxygen and moisture, strict adherence to inert atmosphere techniques is critical to maintain its integrity and ensure safe and reproducible experimental outcomes. This document outlines storage, handling, and disposal protocols, supported by quantitative data and detailed experimental workflows.

Compound Properties and Safety Data

Bis(tri-tert-butylphosphine)platinum(0) is a white to light yellow crystalline solid widely used in catalysis.[1] Its efficacy is contingent on maintaining the platinum in its zero-valent state, which is susceptible to oxidation. The bulky tri-tert-butylphosphine (B79228) ligands provide some steric protection but do not render the complex stable in air.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₄H₅₄P₂Pt | [1] |

| Molecular Weight | 599.73 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 260-269 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Air & Moisture Sensitivity | Air-sensitive; some sources also indicate moisture sensitivity. | [3][4] |

Storage and Inert Atmosphere Requirements

Proper storage is the first line of defense in preserving the catalytic activity of Bis(tri-tert-butylphosphine)platinum(0). The compound must be stored under a dry, inert atmosphere such as nitrogen or argon.

Key Storage Requirements:

-

Inert Gas: Store in a sealed container under a positive pressure of nitrogen or argon.

-

Temperature: Refrigerate at 2-8°C.[2]

-

Location: Keep in a cool, dark, and dry place away from incompatible materials.[3]

-

Incompatible Materials: Avoid storage near oxidizing agents, acids, and chlorine.[3][4]

The two primary methods for handling air-sensitive solids are the use of a glovebox or a Schlenk line.[3][5] A glovebox provides a contained and continuously purified inert atmosphere, making it the most reliable method for weighing and transferring the compound.[5] Schlenk line techniques offer a viable alternative for manipulations directly within reaction vessels.

Experimental Protocols: Handling and Transfer

The following protocols are based on established best practices for air-sensitive organometallic compounds and are adapted from procedures for analogous complexes.

Handling Inside a Glovebox (Recommended Method)

A glovebox is the preferred environment for all open-container manipulations of Bis(tri-tert-butylphosphine)platinum(0).

Protocol:

-

Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels. Bring the sealed container of the platinum complex, along with all necessary spatulas, weighing paper, and vials, into the glovebox antechamber.

-

Purging: Cycle the antechamber with vacuum and inert gas (typically three cycles) to remove air before opening the inner door.[3]

-

Equilibration: Allow the container to reach the temperature of the glovebox atmosphere to prevent condensation.

-

Weighing and Transfer:

-

In the inert atmosphere of the glovebox, open the main container.

-

Using a clean spatula, weigh the desired amount of the solid onto weighing paper or directly into a pre-tared vial.

-

Promptly and securely seal the vial containing the weighed portion and the main storage container.

-

-

Removal from Glovebox: The sealed vial containing the weighed compound can now be removed from the glovebox for use in a reaction setup, which should also be under an inert atmosphere.

Handling Using a Schlenk Line

If a glovebox is unavailable, a Schlenk line can be used, though this method presents a higher risk of brief atmospheric exposure.

Protocol:

-

Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum to remove adsorbed water.[3]

-

Inert Atmosphere Introduction: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask and refill with inert gas. Repeat this cycle three to five times to ensure an inert atmosphere.[3]

-

Solid Transfer (Positive Pressure Technique):

-

Briefly remove the stopper from the reaction flask while maintaining a strong outflow of inert gas (positive pressure) to prevent air ingress.

-

Quickly add the pre-weighed Bis(tri-tert-butylphosphine)platinum(0) from its sealed vial into the flask through the opening. A powder funnel can facilitate this process.

-

Immediately reseal the flask.

-

Purge the flask with another vacuum/inert gas cycle to remove any air that may have entered.

-

-

Solvent Addition: Add degassed solvent to the flask via a cannula or a gas-tight syringe to dissolve or suspend the catalyst. Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.

Visualization of Handling Workflow

The following diagram illustrates the decision-making process and workflow for handling Bis(tri-tert-butylphosphine)platinum(0).

Caption: Workflow for handling air-sensitive Bis(tri-tert-butylphosphine)platinum(0).

Quenching and Disposal

Waste containing Bis(tri-tert-butylphosphine)platinum(0) and its reaction byproducts should be treated as hazardous.

Recommended Disposal Procedure:

-

Quenching: While not pyrophoric, residual reactivity can be neutralized. At the end of a reaction, the mixture can be quenched by slowly adding an oxidizing agent like a dilute solution of sodium hypochlorite (B82951) (bleach) in a fume hood with vigorous stirring. This will oxidize the Pt(0) to a less reactive state and also oxidize the phosphine (B1218219) ligands. Caution: This process may be exothermic.

-

Waste Collection: Collect all quenched reaction mixtures and contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container. The waste should be labeled as containing platinum and organophosphorus compounds.

-

Incineration: For bulk quantities or significant residues, professional disposal via high-temperature incineration is an effective method to destroy the organic ligands and recover the platinum.[6]

-

Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]

By adhering to these stringent handling, storage, and disposal protocols, researchers can ensure the safe and effective use of Bis(tri-tert-butylphosphine)platinum(0), preserving its catalytic activity and minimizing risks in the laboratory.

References

- 1. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. molan.wdfiles.com [molan.wdfiles.com]

- 3. Air-free technique - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ossila.com [ossila.com]

- 6. youtube.com [youtube.com]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

An In-depth Technical Guide to the Oxidative Addition Mechanism of Bis(tri-tert-butylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oxidative addition mechanism of bis(tri-tert-butylphosphine)platinum(0), Pt(P(t-Bu)₃)₂, a pivotal reaction in organometallic chemistry with significant implications for catalysis and pharmaceutical synthesis. While extensive quantitative kinetic and thermodynamic data for this specific platinum complex remains limited in the published literature, this document synthesizes the available qualitative information and draws parallels from the well-studied analogous palladium complex, Pd(P(t-Bu)₃)₂. Detailed experimental protocols for kinetic analysis are provided, alongside visualizations of the proposed mechanistic pathways to facilitate a deeper understanding for researchers in the field.

Introduction

The oxidative addition of organic halides and other electrophiles to low-valent transition metal complexes is a fundamental step in a vast array of catalytic cycles, including cross-coupling reactions that are indispensable in modern organic synthesis and drug discovery. Bis(tri-tert-butylphosphine)platinum(0), featuring bulky and electron-rich phosphine (B1218219) ligands, is a highly reactive d¹⁰ platinum complex. The steric bulk of the tri-tert-butylphosphine (B79228) ligands promotes a two-coordinate, linear geometry, rendering the platinum center coordinatively unsaturated and highly nucleophilic, thus facilitating oxidative addition. Understanding the mechanism of this process is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel catalytic systems.

Synthesis of Bis(tri-tert-butylphosphine)platinum(0)

A convenient and widely cited synthesis of Pt(P(t-Bu)₃)₂ was reported by Goel, Ogini, and Srivastava in 1981.[1] The procedure involves the reduction of a platinum(II) precursor in the presence of tri-tert-butylphosphine.

Experimental Protocol: Synthesis of Pt(P(t-Bu)₃)₂[1]

Materials:

-

cis-Dichlorobis(tri-tert-butylphosphine)platinum(II) (cis-[PtCl₂(P(t-Bu)₃)₂])

-

Sodium amalgam (Na/Hg, ~1%)

-

Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)

-

Anhydrous, deoxygenated n-pentane

-

Standard Schlenk line and glassware

Procedure:

-

A suspension of cis-[PtCl₂(P(t-Bu)₃)₂] in THF is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

An excess of sodium amalgam is added to the stirred suspension at room temperature.

-

The reaction mixture is stirred vigorously for several hours. The progress of the reduction can be monitored by the disappearance of the starting platinum(II) complex.

-

Upon completion, the reaction mixture is filtered through a medium-porosity frit under inert atmosphere to remove the amalgam and any solid byproducts.

-

The THF is removed from the filtrate under reduced pressure to yield a solid residue.

-

The residue is extracted with n-pentane, and the resulting solution is filtered.

-

The volume of the pentane (B18724) solution is reduced in vacuo, and the solution is cooled to induce crystallization.

-

The resulting colorless crystals of Pt(P(t-Bu)₃)₂ are isolated by filtration, washed with a small amount of cold pentane, and dried under vacuum.

Oxidative Addition Reactions: A Qualitative Overview

The reactivity of Pt(P(t-Bu)₃)₂ in oxidative addition reactions has been qualitatively explored with a range of substrates.[1] The general transformation involves the cleavage of a substrate bond (e.g., C-X, H-X, S-S) and the formation of two new bonds to the platinum center, resulting in a square planar platinum(II) complex.

Table 1: Qualitative Reactivity of Pt(P(t-Bu)₃)₂ with Various Substrates [1]

| Substrate Class | Example Substrate | Product Type | Observations |

| Alkyl Halides | Methyl iodide (CH₃I) | trans-[PtI(CH₃)(P(t-Bu)₃)₂] | Rapid reaction at room temperature. |

| Ethyl bromide (C₂H₅Br) | trans-[PtBr(C₂H₅)(P(t-Bu)₃)₂] | Reaction proceeds readily. | |

| Aryl Halides | Phenyl iodide (C₆H₅I) | trans-[PtI(C₆H₅)(P(t-Bu)₃)₂] | Oxidative addition occurs. |

| Acyl Halides | Acetyl chloride (CH₃COCl) | trans-[PtCl(COCH₃)(P(t-Bu)₃)₂] | Facile reaction. |

| Hydrogen Halides | Hydrogen chloride (HCl) | trans-[PtCl(H)(P(t-Bu)₃)₂] | Protonation of the platinum center. |

| Disulfides | Diphenyl disulfide (Ph₂S₂) | cis-[Pt(SPh)₂(P(t-Bu)₃)₂] | Cleavage of the S-S bond. |

Note: The stereochemistry of the products is typically trans due to the steric bulk of the phosphine ligands, with the exception of some substrates like disulfides which can yield cis products.

Mechanistic Considerations

While detailed kinetic studies on the oxidative addition to Pt(P(t-Bu)₃)₂ are scarce, extensive research on the analogous palladium complex, Pd(P(t-Bu)₃)₂, provides significant insights into the plausible mechanisms. Two primary pathways are generally considered: a concerted mechanism and a stepwise, Sₙ2-type mechanism. Furthermore, the dissociation of a phosphine ligand to form a highly reactive monoligated species, [Pt(P(t-Bu)₃)], is a crucial aspect of the overall mechanism, particularly with sterically demanding substrates.

The Role of Ligand Dissociation

Due to the large cone angle of the tri-tert-butylphosphine ligand, the bis-ligated complex, Pt(P(t-Bu)₃)₂, is in equilibrium with the monoligated species, [Pt(P(t-Bu)₃)], in solution. This dissociation is often a prerequisite for the oxidative addition of bulky substrates.

Caption: Ligand dissociation equilibrium of Pt(P(t-Bu)₃)₂.

Concerted vs. Stepwise Mechanisms

-

Concerted Mechanism: In this pathway, the C-X bond of the substrate adds across the platinum center in a single step through a three-centered transition state. This mechanism is often favored for less polar substrates and for the monoligated platinum species.

-

Stepwise (Sₙ2-type) Mechanism: This pathway involves the nucleophilic attack of the platinum(0) center on the electrophilic carbon of the substrate, leading to the displacement of the halide and the formation of a cationic platinum(II) intermediate, which then coordinates the halide anion. This mechanism is more likely for polar substrates.

References

Unveiling the Electronic Landscape of Bis(tri-tert-butylphosphine)platinum(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tri-tert-butylphosphine)platinum(0), scientifically denoted as [Pt(P(t-Bu)₃)₂], is a pivotal organometallic complex renowned for its catalytic prowess in a myriad of organic transformations and its emerging role in materials science.[1] The unique electronic properties of this complex, stemming from the interplay between the electron-rich platinum(0) center and the sterically demanding, strongly donating tri-tert-butylphosphine (B79228) ligands, are fundamental to its reactivity and functionality.[2][3] This technical guide provides a comprehensive overview of the electronic properties of [Pt(P(t-Bu)₃)₂], consolidating available experimental data and theoretical insights. It is designed to serve as an in-depth resource for researchers leveraging this complex in catalysis, drug development, and materials science.

Electronic Structure and Bonding

The [Pt(P(t-Bu)₃)₂] complex adopts a nearly linear P-Pt-P coordination geometry, a consequence of the steric bulk of the tri-tert-butylphosphine ligands.[3][4] The electronic structure is characterized by a platinum(0) center with a filled d¹⁰ electron configuration. The dominant bonding interaction involves the donation of electron density from the phosphorus lone pairs of the phosphine (B1218219) ligands to the empty s and p orbitals of the platinum center, forming strong σ-bonds.

Concurrently, there is a significant π-backbonding interaction where electron density from the filled d-orbitals of the platinum atom is donated into the empty σ* orbitals of the P-C bonds of the phosphine ligands. This synergistic σ-donation and π-backbonding strengthens the Pt-P bond and profoundly influences the electronic properties of the complex, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Quantitative Electronic Properties

The electronic characteristics of [Pt(P(t-Bu)₃)₂] have been probed through electrochemical methods, providing valuable quantitative data.

| Parameter | Value | Method | Solvent | Reference |

| Oxidation Potential (E₁/₂) | -0.07 V (vs. Fc/Fc⁺) | Cyclic Voltammetry | 1,2-difluorobenzene | [5][6] |

Table 1: Electrochemical Data for Bis(tri-tert-butylphosphine)platinum(0)

The cyclic voltammetry data reveals that [Pt(P(t-Bu)₃)₂] undergoes a one-electron oxidation at a potential of -0.07 V relative to the ferrocene (B1249389)/ferrocenium redox couple.[5][6] This value underscores the electron-rich nature of the platinum(0) center, which is readily oxidized. This property is a cornerstone of its utility in oxidative addition reactions, a key step in many catalytic cycles.

Experimental Protocols

Cyclic Voltammetry

The electrochemical behavior of Bis(tri-tert-butylphosphine)platinum(0) was investigated using cyclic voltammetry (CV). A detailed experimental protocol, based on the literature, is as follows:

Objective: To determine the oxidation potential of [Pt(P(t-Bu)₃)₂].

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0)

-

1,2-difluorobenzene (solvent)

-

Tetrabutylammonium hexafluorophosphate (B91526) ([nBu₄N][PF₆]) (electrolyte)

-

Glassy carbon working electrode

-

Platinum counter electrode

-

Silver wire reference electrode

-

Ferrocene (internal standard)

Procedure:

-

A solution of Bis(tri-tert-butylphosphine)platinum(0) (2 mM) and [nBu₄N][PF₆] (0.2 M) is prepared in 1,2-difluorobenzene.

-

The electrochemical cell is assembled with the glassy carbon working electrode, platinum counter electrode, and silver wire reference electrode.

-

The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.

-

Cyclic voltammograms are recorded at various scan rates (e.g., 10, 30, 50, 70, and 100 mV s⁻¹).

-

After the initial measurements, a small amount of ferrocene is added to the solution, and the cyclic voltammogram is recorded again to reference the potential of the Pt(0)/Pt(I) couple to the Fc/Fc⁺ couple.

Data Analysis: The half-wave potential (E₁/₂) for the oxidation of [Pt(P(t-Bu)₃)₂] is determined from the average of the anodic and cathodic peak potentials.

Theoretical Insights and Molecular Orbital Diagram

While specific high-level computational studies on the electronic structure of [Pt(P(t-Bu)₃)₂] are not extensively available in the public domain, a qualitative molecular orbital (MO) diagram can be constructed based on the principles of coordination chemistry and data from analogous complexes.

The HOMO is expected to be primarily of platinum d-orbital character, specifically a combination of the d(xz), d(yz), and d(xy) orbitals. The strong σ-donating phosphine ligands raise the energy of the d-orbitals, contributing to the electron-rich nature of the complex and its low oxidation potential. The LUMO is likely to be a combination of platinum p-orbitals and the σ* orbitals of the Pt-P bonds.

This MO diagram illustrates that the HOMO-LUMO gap is a critical parameter governing the complex's reactivity and photophysical properties. The electron-donating phosphine ligands decrease this gap by raising the energy of the HOMO, making electronic transitions more accessible and facilitating oxidative addition reactions.

Implications for Catalysis and Materials Science

The electronic properties of [Pt(P(t-Bu)₃)₂] are directly correlated with its exceptional performance in catalysis. The electron-rich platinum center readily engages in oxidative addition with a wide range of substrates, including challenging C-H and C-X bonds. The strong donor character of the phosphine ligands also promotes the subsequent reductive elimination step, completing the catalytic cycle.

In the realm of materials science, the electronic structure of [Pt(P(t-Bu)₃)₂] makes it a promising candidate for applications in organic light-emitting diodes (OLEDs).[1] The ability to tune the HOMO-LUMO gap through ligand modification could allow for the development of phosphorescent materials with specific emission colors and high quantum efficiencies.

Conclusion

Bis(tri-tert-butylphosphine)platinum(0) possesses a unique electronic structure defined by its electron-rich platinum(0) center and strongly donating phosphine ligands. The available electrochemical data confirms its facile oxidation, a key feature underpinning its catalytic activity. While a complete experimental and computational picture of its electronic properties is still emerging, the established principles of coordination chemistry provide a robust framework for understanding its reactivity. Further detailed spectroscopic and theoretical investigations will undoubtedly continue to unveil new facets of this versatile complex, paving the way for novel applications in both catalysis and materials science.

References

- 1. chem.kuleuven.be [chem.kuleuven.be]

- 2. par.nsf.gov [par.nsf.gov]

- 3. biomolmd.org [biomolmd.org]

- 4. EP3594219B1 - Organoaminosilane precursors and methods for depositing films comprising same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. One‐Electron Oxidation of [M(PtBu3)2] (M=Pd, Pt): Isolation of Monomeric [Pd(PtBu3)2]+ and Redox‐Promoted C−H Bond Cyclometalation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bis(tri-tert-butylphosphine)platinum(0) as a Catalyst in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, as a catalyst in various cross-coupling reactions. While its palladium analogue, Pd(P(t-Bu)₃)₂, is more extensively documented, the principles and applications often translate to the platinum catalyst, which is noted for its unique reactivity and stability in certain contexts. This document outlines detailed protocols and quantitative data, primarily drawing from well-established procedures for the analogous palladium catalyst, and adapts them for the platinum complex.

Introduction to Bis(tri-tert-butylphosphine)platinum(0)

Bis(tri-tert-butylphosphine)platinum(0) is a 14-electron platinum complex featuring bulky and electron-rich tri-tert-butylphosphine (B79228) ligands. These ligands are crucial for stabilizing the platinum(0) center and facilitating the key steps of oxidative addition and reductive elimination in catalytic cycles. The steric bulk of the phosphine (B1218219) ligands promotes the formation of monoligated platinum species in solution, which are often the active catalytic species. This catalyst is particularly effective for coupling reactions involving sterically hindered substrates and less reactive electrophiles, such as aryl chlorides.

Key Advantages:

-

High Reactivity: The electron-rich nature of the phosphine ligands enhances the rate of oxidative addition.

-

Thermal Stability: The complex exhibits good thermal stability, allowing for reactions at elevated temperatures.

-

Broad Substrate Scope: Effective for a range of cross-coupling reactions including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination.

Applications in Cross-Coupling Reactions

Pt(P(t-Bu)₃)₂ is a versatile catalyst for the formation of carbon-carbon and carbon-heteroatom bonds. Below are summaries of its application in key cross-coupling reactions, with quantitative data presented in tabular format. The data is largely based on reactions catalyzed by the palladium analogue, Pd(P(t-Bu)₃)₂, which is expected to show similar trends in reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The Pt(P(t-Bu)₃)₂ catalyst is particularly effective for the coupling of challenging substrates like aryl chlorides.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids *

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 95 |

| 2 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 92 |

| 3 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | CsF | Dioxane | 100 | 18 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 8 | 98 |

Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1-2 mol%.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. Pt(P(t-Bu)₃)₂ is an effective catalyst, particularly for reactions involving aryl chlorides which are often unreactive with other catalysts.[1]

Table 2: Stille Coupling of Aryl Chlorides with Organostannanes *

| Entry | Aryl Chloride | Organostannane | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | (Tributylstannyl)benzene | CsF | Dioxane | 100 | 16 | 94 |

| 2 | 2-Chloropyridine | (Tributylstannyl)thiophene | CsF | Dioxane | 100 | 16 | 85 |

| 3 | 4-Chlorotoluene | (Trimethylstannyl)benzene | None | Toluene | 110 | 24 | 89 |

| 4 | 1-Chloro-2-nitrobenzene | (Tributylstannyl)benzene | CsF | Dioxane | 80 | 12 | 91 |

Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1.5 mol%.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene. The use of Pt(P(t-Bu)₃)₂, by analogy to its palladium counterpart, allows for the coupling of aryl chlorides with various olefins.

Table 3: Heck Reaction of Aryl Chlorides with Alkenes *

| Entry | Aryl Chloride | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 120 | 24 | 85 |

| 2 | 4-Chloroanisole | n-Butyl acrylate | Cy₂NMe | Dioxane | 100 | 18 | 90 |

| 3 | 1-Chloronaphthalene | Styrene | Cs₂CO₃ | DMA | 120 | 16 | 88 |

| 4 | 2-Chlorotoluene | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 120 | 24 | 78 |

Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1-2 mol%.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds through the coupling of amines with aryl halides. The bulky and electron-rich nature of the P(t-Bu)₃ ligand is crucial for facilitating the reductive elimination step to form the C-N bond.

Table 4: Buchwald-Hartwig Amination of Aryl Chlorides *

| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 96 |

| 2 | 2-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 85 |

| 3 | 4-Chloroanisole | Di-n-butylamine | K₃PO₄ | Dioxane | 110 | 20 | 92 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | NaOtBu | Toluene | 80 | 12 | 98 |

Data adapted from studies on the analogous Pd(P(t-Bu)₃)₂ catalyst. Catalyst loading: 1-2 mol%.

Experimental Protocols

The following are general protocols for cross-coupling reactions using Pt(P(t-Bu)₃)₂ as the catalyst. These protocols are based on established methods for the analogous palladium catalyst and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., K₃PO₄, 2.0 mmol)

-

Anhydrous, degassed solvent (e.g., dioxane, 5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.

-

Add Pt(P(t-Bu)₃)₂ (0.01-0.02 mmol, 1-2 mol%).

-

Evacuate the Schlenk tube and backfill with argon (repeat three times).

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Stille Coupling

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]

-

Aryl halide (1.0 mmol)

-

Organostannane (1.1 mmol)

-

Additive (e.g., CsF, 2.0 mmol, if required)

-

Anhydrous, degassed solvent (e.g., dioxane, 5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide and additive (if used).

-

Add Pt(P(t-Bu)₃)₂ (0.015 mmol, 1.5 mol%).

-

Evacuate the Schlenk tube and backfill with argon (repeat three times).

-

Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

-

Stir the reaction mixture at the desired temperature (typically 100-110 °C).

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

-

Quench the reaction with an aqueous solution of KF (1 M) and stir vigorously for 1 hour.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of a Cross-Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Pt(0) complex.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Workflow

This diagram outlines the typical workflow for setting up a cross-coupling reaction under an inert atmosphere.

Caption: Experimental workflow for a typical cross-coupling reaction.

Factors Affecting Catalyst Performance

This diagram illustrates the logical relationships between key factors that influence the performance of the Pt(P(t-Bu)₃)₂ catalyst.

Caption: Key factors influencing catalyst performance in cross-coupling.

References

Application Notes and Protocols for Catalysis with Bis(tri-tert-butylphosphine)platinum(0)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bis(tri-tert-butylphosphine)platinum(0), herein referred to as Pt(P(t-Bu)₃)₂, as a catalyst in organic synthesis. The protocols focus on its primary application in hydrosilylation reactions of alkynes and alkenes, offering high efficiency, regioselectivity, and stereoselectivity.

Catalyst Information

Chemical Name: Bis(tri-tert-butylphosphine)platinum(0) Formula: C₂₄H₅₄P₂Pt Molecular Weight: 599.71 g/mol CAS Number: 60648-70-6 Appearance: White to off-white solid.

Handling and Storage: Pt(P(t-Bu)₃)₂ is sensitive to air and moisture. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. Store the catalyst in a tightly sealed container at 2-8°C.

Core Applications: Hydrosilylation

Pt(P(t-Bu)₃)₂ is a highly effective catalyst for the hydrosilylation of unsaturated carbon-carbon bonds, a process that involves the addition of a silicon-hydride bond across a double or triple bond. The bulky tri-tert-butylphosphine (B79228) ligands on the platinum center play a crucial role in the catalyst's stability and reactivity, often leading to high selectivity.

Hydrosilylation of Terminal Alkynes

The hydrosilylation of terminal alkynes using a Pt(P(t-Bu)₃)₂-based catalyst system provides a highly efficient and selective method for the synthesis of vinylsilanes. These products are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. A commonly used and highly effective variant is the in-situ generation of the active catalyst from a platinum(0) precursor and tri-tert-butylphosphine, such as the t-Bu₃P-Pt(DVDS) system (where DVDS is divinyltetramethyldisiloxane).[1][2] This combination offers excellent regio- and stereoselectivity.[1]

General Reaction Scheme:

The reaction typically yields the β-(E)-isomer as the major product with high selectivity.

Experimental Protocol: Hydrosilylation of 1-Octyne (B150090) with Triethylsilane

This protocol is adapted from procedures demonstrating high regio- and stereoselectivity.[2]

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂] or a suitable Pt(0) precursor like Pt(DVDS) and tri-tert-butylphosphine (P(t-Bu)₃)

-

1-Octyne

-

Triethylsilane

-

Anhydrous, degassed solvent (e.g., Toluene (B28343) or THF)

-

Schlenk flask or glovebox

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Catalyst Preparation (if using an in-situ method): In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst. For the t-Bu₃P-Pt(DVDS) system, mix equimolar amounts of Pt(DVDS) and P(t-Bu)₃ in the chosen anhydrous solvent.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the solvent.

-

Addition of Reactants: Add 1-octyne (1.0 mmol, 1.0 equiv) to the flask, followed by triethylsilane (1.1 mmol, 1.1 equiv).

-

Catalyst Addition: Add the Pt(P(t-Bu)₃)₂ catalyst (0.01-1 mol%).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, GC, or ¹H NMR.

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to isolate the vinylsilane product.

Quantitative Data for Hydrosilylation of Terminal Alkynes

The following table summarizes representative data for the hydrosilylation of various terminal alkynes, highlighting the high yields and selectivity typically achieved with this catalytic system.

| Entry | Alkyne Substrate | Silane | Product(s) | Yield (%) | Regio-/Stereoselectivity (β(E):α) |

| 1 | 1-Hexyne | Triethylsilane | (E)-1-(Triethylsilyl)-1-hexene | >95 | >98:2 |

| 2 | Phenylacetylene | Triethylsilane | (E)-Styryltriethylsilane | 98 | >99:1 |

| 3 | 1-Octyne | Tetramethyldisiloxane | Vinylsiloxane adduct | High | Excellent |

| 4 | Ethynylfluorene derivative | Carboranylsilane | β-(E) isomer | High | Selective for β-(E) |

Data is compiled from representative literature demonstrating the efficacy of Pt(0)-P(t-Bu)₃ catalyst systems.[2]

Hydrosilylation of Alkenes

Pt(P(t-Bu)₃)₂ also catalyzes the hydrosilylation of alkenes, providing a route to alkylsilanes. The reaction generally proceeds with anti-Markovnikov selectivity, with the silicon atom adding to the less substituted carbon of the double bond.

General Reaction Scheme:

Experimental Protocol: Hydrosilylation of 1-Octene (B94956) with Phenylsilane (B129415)

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]

-

1-Octene

-

Phenylsilane

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk flask or glovebox

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add anhydrous toluene to a Schlenk flask.

-

Catalyst Addition: Add the Pt(P(t-Bu)₃)₂ catalyst (0.01-0.1 mol%).

-

Addition of Reactants: Add 1-octene (1.0 mmol, 1.0 equiv) followed by phenylsilane (1.2 mmol, 1.2 equiv).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C). Monitor the reaction by GC or ¹H NMR.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, and the product purified by distillation or column chromatography.

Quantitative Data for Hydrosilylation of Alkenes

| Entry | Alkene Substrate | Silane | Product | Yield (%) | Turnover Number (TON) |

| 1 | 1-Octene | Dimethylphenylsilane | 1-(Dimethylphenylsilyl)octane | >90 | up to 10⁶ |

| 2 | Styrene | Triethoxysilane | 2-(Triethoxysilyl)ethylbenzene | High | High |

| 3 | Allylbenzene | Triethylsilane | 3-Phenylpropyl(triethyl)silane | Good | - |

Note: While Pt(P(t-Bu)₃)₂ is an effective catalyst, some high turnover numbers reported in the literature may refer to highly optimized or heterogeneous platinum catalyst systems.

Visualizations

Experimental Workflow for Hydrosilylation

Caption: General experimental workflow for a platinum-catalyzed hydrosilylation reaction.

Catalytic Cycle: Chalk-Harrod Mechanism for Hydrosilylation

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation of an alkene.

References

Application Notes and Protocols: Bis(tri-tert-butylphosphine)platinum(0) Catalyzed Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tri-tert-butylphosphine)platinum(0), often abbreviated as Pt(P(t-Bu)₃)₂, is a highly effective and versatile catalyst in organic synthesis, particularly valued for its role in constructing complex molecular architectures essential for pharmaceutical compounds.[1] Its utility stems from the sterically bulky and electron-rich nature of the tri-tert-butylphosphine (B79228) ligands, which promote efficient catalysis in various transformations, including cross-coupling and hydrogenation reactions.[1] This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates using this platinum catalyst, with a focus on reproducibility and clear data presentation.

Key Applications

Data Presentation: Catalyst Performance in Negishi Cross-Coupling

The following table summarizes the quantitative data for the synthesis of a 5-fluoroalkylated pyrimidine (B1678525) nucleoside intermediate via a Negishi cross-coupling reaction. The data is extracted from a comparative study that evaluated the efficacy of various catalysts.

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) |

| Pt(P(t-Bu)₃)₂ | 3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodo-2'-deoxyuridine | (4-fluorobutyl)zinc bromide | 3',5'-bis-O-(tert-butyldimethylsilyl)-5-(4-fluorobutyl)-2'-deoxyuridine | 43 |

Experimental Protocols

Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling

This protocol is adapted from a general procedure for the Negishi cross-coupling of 5-iodo-2'-deoxyuridine nucleosides with alkylzinc reagents.

Materials:

-

Bis(tri-tert-butylphosphine)platinum(0) [Pt(P(t-Bu)₃)₂]

-

3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodo-2'-deoxyuridine

-

(4-fluorobutyl)zinc bromide (or other suitable alkylzinc reagent)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add Bis(tri-tert-butylphosphine)platinum(0) (5 mol%).

-

Addition of Reactants: To the flask, add 3',5'-bis-O-(tert-butyldimethylsilyl)-5-iodo-2'-deoxyuridine (1.0 equivalent) and anhydrous THF.

-

Initiation of Reaction: To the stirred solution, add the (4-fluorobutyl)zinc bromide solution (typically 0.5 M in THF, 1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-